molecular formula C11H18N2O B14326210 2-Ethyl-1-(1h-imidazol-1-yl)-3,3-dimethylbutan-1-one CAS No. 110577-43-0

2-Ethyl-1-(1h-imidazol-1-yl)-3,3-dimethylbutan-1-one

Katalognummer: B14326210
CAS-Nummer: 110577-43-0
Molekulargewicht: 194.27 g/mol
InChI-Schlüssel: LKCQZUUUAHPXPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-1-(1h-imidazol-1-yl)-3,3-dimethylbutan-1-one is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an imidazole ring attached to a butanone backbone, with ethyl and dimethyl substituents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-(1h-imidazol-1-yl)-3,3-dimethylbutan-1-one typically involves the reaction of an appropriate ketone with an imidazole derivative. One common method is the condensation of 2-ethyl-3,3-dimethylbutan-1-one with imidazole in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-1-(1h-imidazol-1-yl)-3,3-dimethylbutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

2-Ethyl-1-(1h-imidazol-1-yl)-3,3-dimethylbutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Ethyl-1-(1h-imidazol-1-yl)-3,3-dimethylbutan-1-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, affecting their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Ethyl-1-(1h-imidazol-1-yl)-3,3-dimethylbutan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and dimethyl groups on the butanone backbone, along with the imidazole ring, makes it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

110577-43-0

Molekularformel

C11H18N2O

Molekulargewicht

194.27 g/mol

IUPAC-Name

2-ethyl-1-imidazol-1-yl-3,3-dimethylbutan-1-one

InChI

InChI=1S/C11H18N2O/c1-5-9(11(2,3)4)10(14)13-7-6-12-8-13/h6-9H,5H2,1-4H3

InChI-Schlüssel

LKCQZUUUAHPXPS-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(=O)N1C=CN=C1)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.